

Structural Confirmation of Synthesized 2-Heptenol: A Comparative Guide

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Compound of Interest

Compound Name: **2-Heptenol**

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This guide provides a comprehensive comparison of the analytical data for the structural confirmation of synthesized **2-heptenol** and its saturated analog, 2-heptanol. The confirmation of the chemical structure of a synthesized compound is a critical step in chemical and pharmaceutical research, ensuring the identity and purity of the molecule of interest. This document outlines the key spectroscopic and spectrometric data for both **2-heptenol** and 2-heptanol, offering a clear comparison to facilitate the identification of the synthesized product. Detailed experimental protocols for the cited analytical techniques are also provided.

Comparative Spectroscopic and Spectrometric Data

The following tables summarize the key analytical data for **2-heptenol** and 2-heptanol, obtained through ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ^1H NMR and ^{13}C NMR Data

Compound	Technique	Solvent	Chemical Shifts (δ) in ppm
2-Heptenol	^1H NMR	CDCl_3	<p>Specific proton chemical shifts are not readily available in the searched literature. However, characteristic signals for vinylic protons ($\text{C}=\text{C}-\text{H}$) are expected in the range of 5.0-6.5 ppm, and the allylic protons ($\text{C}=\text{C}-\text{CH}_2$) would appear around 1.6-2.5 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet that can appear over a wide range.</p>
^{13}C NMR		CDCl_3	<p>Data for 2-heptenol is not fully available. Characteristic peaks for the double bond carbons ($\text{C}=\text{C}$) are expected in the range of 120-140 ppm.</p>
2-Heptanol	^1H NMR	CDCl_3	0.89 (t, 3H, $-\text{CH}_3$), 1.15 (d, 3H, $-\text{CH}(\text{OH})\text{CH}_3$), 1.2-1.5 (m, 8H, $-(\text{CH}_2)_4-$), 3.78 (sextet, 1H, $-\text{CH}(\text{OH})-$), ~1.6 (br s, 1H, -OH)

¹³ C NMR	CDCl ₃	14.1, 22.6, 23.4, 25.7, 31.9, 39.2, 68.2
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Table 2: IR Spectroscopy and Mass Spectrometry Data

Compound	Technique	Key Data
2-Heptenol	IR Spectroscopy	Characteristic peaks are expected for O-H stretching (broad, \sim 3300 cm ⁻¹), C-H stretching of the alkene (=C-H, \sim 3010-3095 cm ⁻¹), C=C stretching (\sim 1640-1680 cm ⁻¹), and C-O stretching (\sim 1050-1150 cm ⁻¹).
Mass Spectrometry (GC-MS)		Molecular Ion (M ⁺): m/z = 114. Key fragments would result from the loss of water (M-18), and cleavage at the allylic position. A prominent peak at m/z 57 has been reported.[1]
2-Heptanol	IR Spectroscopy	O-H stretching (broad, \sim 3330 cm ⁻¹), C-H stretching (aliphatic, \sim 2850-2960 cm ⁻¹), and C-O stretching (\sim 1115 cm ⁻¹).
Mass Spectrometry (GC-MS)		Molecular Ion (M ⁺): m/z = 116. A prominent peak is observed at m/z 45, corresponding to the [CH ₃ CHOH] ⁺ fragment.[2] Other significant fragments are observed at m/z 55 and 83.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These represent standard procedures for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- **Sample Preparation:** Approximately 5-10 mg of the synthesized compound is dissolved in 0.7-1.0 mL of deuterated chloroform (CDCl_3).
- **Filtration:** The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- **Instrumentation:** Spectra are recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
- **Data Acquisition:**
 - ¹H NMR: A standard pulse sequence is used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
 - ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. Chemical shifts are reported in ppm relative to the solvent peak of CDCl_3 (77.16 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** A small drop of the neat liquid sample is placed directly onto the ATR crystal.
- **Instrumentation:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a diamond ATR accessory.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis.

Mass Spectrometry (MS)

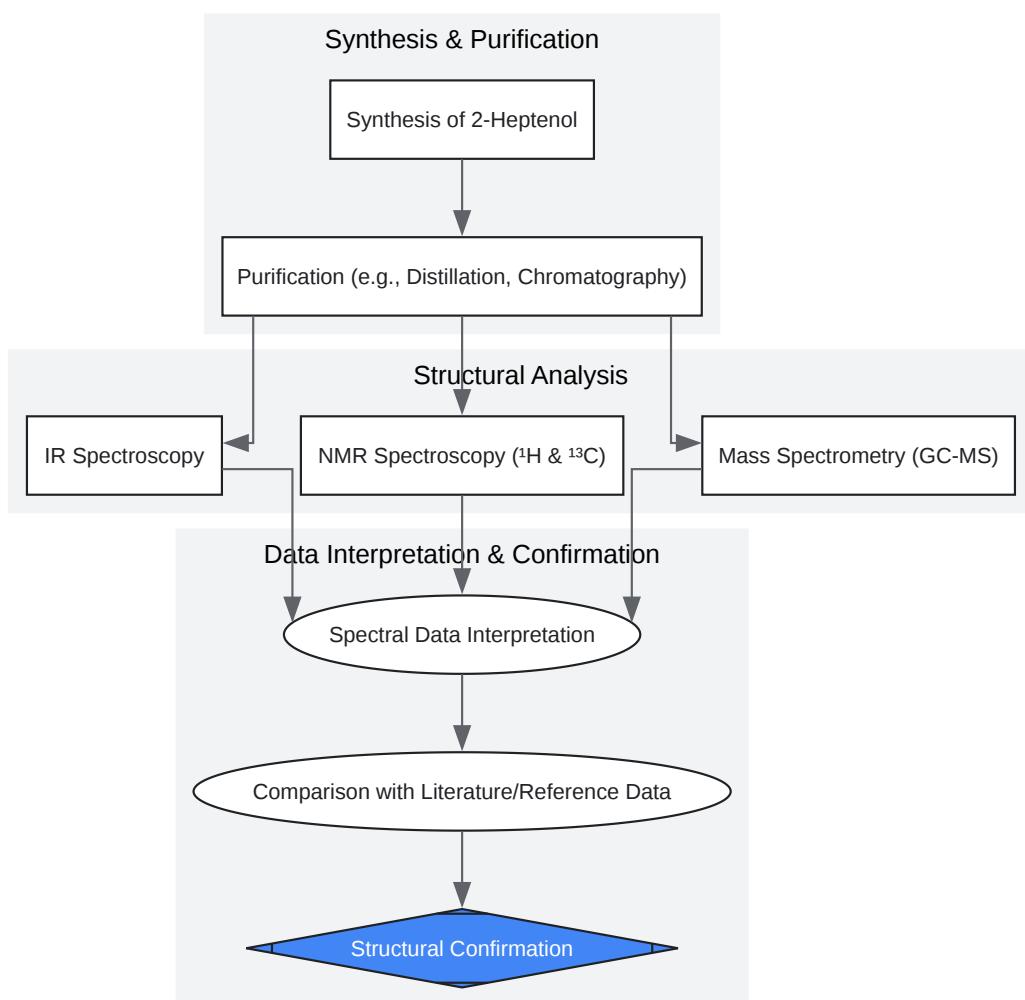
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: The synthesized compound is diluted in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
- Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS), such as an Agilent GC-MS system, is used for the analysis.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m) is typically used.
 - Injector Temperature: 250 °C.
 - Oven Program: The oven temperature is initially held at 50 °C for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held at 250 °C for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Source Temperature: 230 °C.

Workflow for Structural Confirmation

The logical flow for the structural confirmation of a synthesized organic compound is depicted in the following diagram.

Workflow for Structural Confirmation of Synthesized 2-Heptenol

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References

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